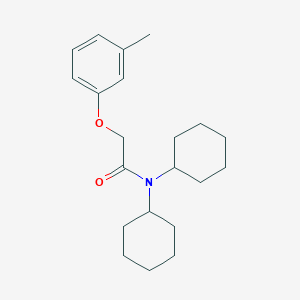
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death.
Biochemical and Physiological Effects
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the reduction of inflammation, and the modulation of the immune system. These effects make N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide a promising candidate for the treatment of various diseases, such as fungal infections and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is its high purity, which makes it a reliable reagent for various lab experiments. Additionally, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is relatively stable and can be stored for extended periods without significant degradation. However, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is also highly toxic and can pose a significant risk to researchers if not handled properly.
Orientations Futures
There are several future directions for the study of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action at the molecular level. Additionally, the use of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in combination with other compounds may lead to the development of new and more effective treatments for various diseases.
Conclusion
In conclusion, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is a promising compound with potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high purity, stability, and reliability make it a valuable reagent for lab experiments, but its toxicity requires careful handling. Further research is needed to fully understand the mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide and explore its potential applications in drug discovery and other fields.
Méthodes De Synthèse
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can be synthesized through the reaction between 3-methylphenol and N,N-dicyclohexylcarbodiimide in the presence of acetic anhydride. The resulting product is then purified through recrystallization, yielding N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in high purity.
Applications De Recherche Scientifique
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can act as a catalyst for various reactions, such as the esterification of carboxylic acids and the acylation of alcohols. In medicinal chemistry, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-17-9-8-14-20(15-17)24-16-21(23)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSCBUNVWKUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

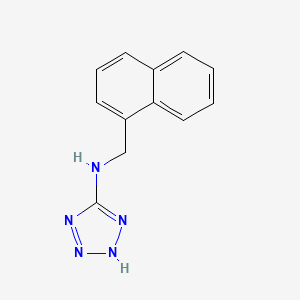

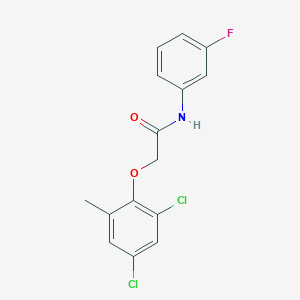
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)

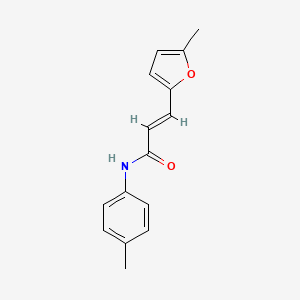

![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
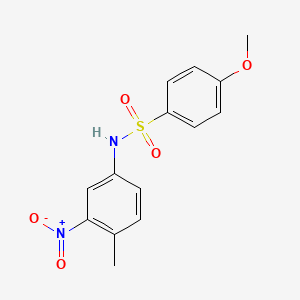

![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)